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molecular formula C20H24N2O2 B5884775 methyl [4-(diphenylmethyl)-1-piperazinyl]acetate

methyl [4-(diphenylmethyl)-1-piperazinyl]acetate

Cat. No. B5884775
M. Wt: 324.4 g/mol
InChI Key: CAWIARGDQABCAC-UHFFFAOYSA-N
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Patent
US05753671

Procedure details

Methylbromoacetate (2,75 g, 18 mmol) was added dropwise to a solution of benzhydrylpiperazin (4.5 g, 18 mmol) in THF (150 ml). The reaction was stirred for 30 minutes at room temperature and a white precipitate formed. THF was removed under reduced pressure and the residue partitioned between ethyl acetate and saturated sodium bicarbonate solution. The organic layer was washed with saturated sodium bicarbonate solution and water before drying over magnesium sulphate, filtration and removal of solvent to leave (4-benzhydrylpiperazin-1-yl)-acetic acid, methyl ester as a pale brown oil (2.80 g, 48%).
Quantity
18 mmol
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:6])[CH2:4]Br.[CH:7]([N:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1)([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1COCC1>[CH:7]([N:20]1[CH2:25][CH2:24][N:23]([CH2:4][C:3]([O:2][CH3:1])=[O:6])[CH2:22][CH2:21]1)([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
18 mmol
Type
reactant
Smiles
COC(CBr)=O
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CCNCC1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a white precipitate formed
CUSTOM
Type
CUSTOM
Details
THF was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and saturated sodium bicarbonate solution
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying over magnesium sulphate, filtration and removal of solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CCN(CC1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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